Benzyl isooctyl phthalate
Description
Overview of Phthalate (B1215562) Ester Classification and Applications
Phthalate esters can be broadly categorized based on their molecular weight, which influences their application and environmental behavior. encyclopedia.pub Low-molecular-weight (LMW) phthalates, with three to six carbon atoms in their side chains, are often used in personal care products, cosmetics, and as solvents. nih.goviwaponline.comencyclopedia.pub High-molecular-weight (HMW) phthalates, containing seven to thirteen carbons in their side chains, are primarily used as plasticizers in polyvinyl chloride (PVC) to impart flexibility. nih.govencyclopedia.pub
Medium-chain phthalate esters represent a subgroup of phthalates that have garnered attention due to their specific properties and environmental presence. This category includes compounds like Benzyl (B1604629) Isooctyl Phthalate (BIOP). canada.ca These phthalates are characterized by their moderate molecular weight and are utilized in various applications, including as plasticizers. canada.cachemicalbook.com BIOP, a specific medium-chain phthalate, is noted for its use as a plasticizer. chemicalbook.com These medium-chain phthalates are hydrophobic and can adsorb to soil particles, with limited potential for volatilization from water. canada.ca While they can undergo relatively rapid biodegradation under aerobic conditions, the rate slows at very low concentrations. canada.ca
Table 1: General Properties of Benzyl Isooctyl Phthalate
| Property | Value |
|---|---|
| Molecular Formula | C23H28O4 |
| Molecular Weight | 368.5 g/mol |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water, soluble in alcohol and ether solvents |
Source: ChemBK , PubChem nih.gov
The versatility of phthalate esters has led to their incorporation into a vast range of products. atamanchemicals.comepa.gov They are fundamental in the production of flexible PVC, which is used in flooring, wall coverings, and synthetic leather. nih.govatamanchemicals.com Other significant applications include:
Adhesives and Sealants: To improve flexibility and performance. atamanchemicals.com
Paints and Coatings: As additives to enhance durability. nih.gov
Cosmetics and Personal Care Products: Low-molecular-weight phthalates are used as solvents and to prolong fragrances in perfumes, lotions, and nail polish. nih.goviwaponline.comatamanchemicals.com
Medical Devices: In IV bags, tubing, and blood bags to provide necessary flexibility. atamanchemicals.comnih.goveupegypt.com
Toys and Children's Products: To soften plastic materials. atamanchemicals.comcanada.caeupegypt.com
Food Packaging: In materials that come into contact with food. nih.govepa.gov
Building Materials: Including wire and cable insulation, roofing membranes, and automotive interiors. atamanchemicals.comeupegypt.com
Table 2: Common Phthalate Esters and Their Applications
| Phthalate Ester | Abbreviation | Common Applications |
|---|---|---|
| Di(2-ethylhexyl) phthalate | DEHP | PVC products, medical devices, food packaging, building materials. nih.govnih.gov |
| Dibutyl phthalate | DBP | PVC plastics, adhesives, printing inks, nail polish. nih.goviwaponline.com |
| Diethyl phthalate | DEP | Cosmetics, personal care products, plasticizers. nih.goviwaponline.com |
| Benzyl butyl phthalate | BBP | Vinyl flooring, synthetic leather, adhesives, food conveyor belts. nih.govnih.gov |
| Diisononyl phthalate | DiNP | Garden hoses, pool liners, flooring, toys. nih.gov |
Source: Multiple sources nih.goviwaponline.comnih.gov
A critical aspect of the environmental science of phthalates is their propensity to be released from the products they are in. Phthalates are not chemically bonded to the polymer matrix of plastics. wikipedia.orgresearchgate.netmdpi.com This physical, rather than chemical, integration allows them to be released into the environment through several mechanisms:
Leaching: Phthalates can leach from products into surrounding media, such as water or soil, particularly with changes in pH and temperature. mdpi.commdpi.com This is a significant pathway for contamination of groundwater and aquatic ecosystems. mdpi.commdpi.com
Migration: The transfer of phthalates from one material to another upon contact is known as migration. This is a primary concern for food packaging, where phthalates can migrate into foodstuffs. mdpi.combcerp.org
Evaporation: Some phthalates, particularly those with lower molecular weights, are semi-volatile organic compounds (SVOCs) and can evaporate from products into the air, contributing to indoor and outdoor air pollution. nih.govbcerp.org
The continuous release from a multitude of products leads to the ubiquitous presence of phthalates in various environmental compartments, including air, water, soil, and sediment. researchgate.netbcerp.org
Major Industrial and Consumer Applications of Phthalate Esters
This compound (BIOP) in the Context of Emerging Environmental Contaminants
This compound (BIOP) is increasingly being recognized as an emerging environmental contaminant. canada.ca Emerging contaminants are substances that have been detected in the environment but whose ecological and human health impacts are not yet fully understood and are not routinely monitored. iwaponline.com
While some medium-chain phthalates have been detected in various environmental media, including remote locations and wastewater, specific data on BIOP is more limited. canada.cacanada.ca However, its use as a plasticizer suggests a potential for release into the environment through the same mechanisms as other phthalates. chemicalbook.com The classification of BIOP as a medium-chain phthalate places it in a category of compounds that are being investigated for their environmental fate and potential effects. canada.caindustrialchemicals.gov.au The presence of such compounds in the environment, even at low concentrations, raises concerns due to their potential for bioaccumulation and as endocrine-disrupting chemicals (EDCs). iwaponline.commdpi.commdpi.com The study of BIOP and other medium-chain phthalates is crucial for a comprehensive understanding of the environmental burden of this class of chemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-(6-methylheptyl) 2-O-(4-methylphenyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-17(2)9-5-4-8-16-26-22(24)20-10-6-7-11-21(20)23(25)27-19-14-12-18(3)13-15-19/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTKBTGQAKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865349 | |
| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27215-22-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isooctyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Occurrence and Distribution of Benzyl Isooctyl Phthalate
Global Detection and Concentration Trends in Environmental Matrices
Benzyl (B1604629) isooctyl phthalate (B1215562), as an isomeric mixture, has been detected in various environmental media globally. canada.ca Its release into the environment is primarily expected to occur through wastewater effluents from industrial sources and the leaching from consumer products, as it is not chemically bound to the polymer matrix. canada.ca
Terrestrial Environments (Soil, Sediment, Sludge, Mine Tailings)
In terrestrial environments, phthalates are found in soil, sediment, and sludge. nih.gov Due to their low water solubility, phthalates often precipitate from wastewater and become concentrated in sludge during treatment processes. nih.gov Levels of various phthalates in sludge can range significantly. nih.gov Once in the terrestrial environment, plasticizers can persist for extended periods. researchgate.net
High molecular weight phthalates, a category that includes BIOP, tend to have a strong affinity for sediment and soil particles. frontiersin.org This is due to their hydrophobic nature, leading to their accumulation in these matrices. frontiersin.org The sorption to particles and low-oxygen conditions in sediments can slow down the degradation process. frontiersin.org Studies on the related compound, butyl benzyl phthalate (BBP), have shown significant partitioning to sediments in simulated aquatic environments. epa.gov The organic carbon content of sediments is a key factor, with adsorption capacity increasing with higher organic content. researchgate.netresearchgate.net For instance, the partition coefficient (Kd) for BBP in marine sediments has been shown to be directly proportional to the organic content. researchgate.net
Atmospheric Environments (Air, Rainfall, Dust)
Phthalates are ubiquitous in atmospheric environments, found in both the gas and particulate phases in indoor and outdoor air, as well as in dust. researchgate.netpublish.csiro.au The release of these compounds from plastic products contributes to their presence in the air. publish.csiro.au While specific data for benzyl isooctyl phthalate is limited, studies on other phthalates like butyl benzyl phthalate (BBP) show their presence in indoor air and dust. umd.eduromj.orgnih.gov Factors such as temperature can influence the airborne concentrations of phthalates, with higher temperatures leading to increased levels. nih.gov Phthalates can also adsorb to airborne particulate matter, which facilitates their long-range transport. researchgate.net
Factors Governing Environmental Partitioning and Transport
The distribution of this compound in the environment is governed by a combination of its chemical properties and interactions with environmental components.
Influence of Molecular Structure and Size on Distribution
The molecular structure and size of phthalates play a crucial role in their environmental fate. canada.cacanada.ca this compound is classified as a long-chain phthalate. canada.ca Generally, phthalates are lipophilic and have low water solubility. publish.csiro.au The presence of both a benzyl group and an isooctyl chain in BIOP influences its physicochemical properties. The length and branching of the alkyl chains in phthalates affect their hydrophobicity. umd.edu As a higher molecular weight phthalate, BIOP is expected to have low water solubility and a higher tendency to partition into organic phases like soil, sediment, and biota. canada.cafrontiersin.org This is consistent with the general trend observed for phthalates, where hydrophobicity increases with the length of the alkyl chain. frontiersin.org
Adsorption to Particulate Matter and Organic Carbon in Sediments and Soils
The adsorption of this compound to particulate matter and organic carbon is a dominant process in its environmental distribution. researchgate.netepa.govpublish.csiro.aucanada.ca Phthalates, being hydrophobic, readily adsorb to soil and sediment particles, especially those with high organic carbon content. researchgate.netresearchgate.net This process reduces their mobility in the environment and can lead to their accumulation in sediments and sludge. nih.govfrontiersin.org The strong sorption of phthalates to interior surfaces and dust has also been observed in indoor environments. nih.gov In aquatic systems, a significant portion of phthalates can be found associated with suspended solid matter. nih.gov The partitioning behavior is influenced by factors such as temperature and salinity, with sorption generally increasing at lower temperatures and higher salinity. researchgate.net
Interactive Data Table: Physicochemical Properties and Environmental Partitioning of Selected Phthalates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow | Water Solubility | Environmental Fate Summary |
| This compound (BIOP) | C23H28O4 | 368.5 | ~7.1 | Low | Expected to partition to sediment and soil due to high hydrophobicity. canada.canih.gov |
| Butyl benzyl phthalate (BBP) | C19H20O4 | 312.4 | 4.91 | 2.69 mg/L | Known to adsorb strongly to sediment and has been detected in various environmental compartments. nih.govepa.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 390.6 | 7.5 | 0.003 mg/L | Ubiquitous environmental contaminant, frequently found in sediment and sludge. researchgate.netresearchgate.net |
| Dibutyl phthalate (DBP) | C16H22O4 | 278.3 | 4.5 | 13 mg/L | Commonly detected in aquatic environments and the atmosphere. researchgate.netresearchgate.net |
Volatilization Potential from Environmental Media
The volatilization potential of a chemical compound describes its tendency to transition from a liquid or solid state into a gaseous state and enter the atmosphere. This is a critical factor in determining a substance's environmental transport and distribution. For this compound, this potential is primarily governed by its vapor pressure and its Henry's Law constant.
As a member of the medium-chain phthalate ester group, this compound is generally characterized by a limited potential for volatilization from water and soil. This is a result of its low vapor pressure and low water solubility.
Detailed research findings from a 2020 screening assessment by Environment and Climate Change Canada provide modeled physicochemical properties that quantify this potential. These values are essential inputs for environmental fate models and confirm the compound's low volatility.
Table 1: Physicochemical Properties of this compound Influencing Volatilization
| Property | Value | Source |
|---|---|---|
| Vapor Pressure | 1.60 x 10⁻⁵ Pa | |
| Henry's Law Constant | 1.76 x 10⁻² Pa·m³/mol | |
| Water Solubility | 0.25 mg/L |
The low vapor pressure (1.60 x 10⁻⁵ Pa) indicates that this compound does not readily evaporate into the air at standard temperatures. Similarly, the Henry's Law constant, which describes the partitioning of a chemical between water and the overlying air, is relatively low (1.76 x 10⁻² Pa·m³/mol), suggesting that volatilization from moist soil or water surfaces is not a significant environmental fate process. This is consistent with findings for other medium-chain phthalates, which are known to be hydrophobic and capable of adsorbing to soil particulates, further limiting their escape into the atmosphere.
Theoretical and Modeled Environmental Distribution of this compound (e.g., Fugacity Models)
Fugacity models are widely used tools in environmental science to predict how a chemical will partition itself among different environmental compartments, such as air, water, soil, and sediment. These Level III models simulate a steady-state, non-equilibrium environment and provide a theoretical picture of a chemical's ultimate distribution based on its physicochemical properties and the characteristics of the environmental compartments.
This compound has been subject to such modeling as part of a broader assessment of phthalates by the Canadian government. The Equilibrium Criterion (EQC) Level III fugacity model was used to predict the environmental mass-fraction distributions for various phthalate subgroups, including the medium-chain group to which this compound belongs.
The modeling results indicate that when released into the environment, medium-chain phthalates like this compound are expected to distribute primarily between water, soil, and sediment, with a lesser tendency to remain in the air. The model predicts that these substances distribute more evenly between water and sediment compared to other phthalate groups. Furthermore, if released to air or soil, soil is predicted to be the main receiving compartment. This distribution pattern is largely driven by the compound's low water solubility and low volatility, which cause it to adsorb to particles in soil and sediment rather than dissolving in water or evaporating into the air.
While the specific percentage distribution for this compound is not detailed in the available summary reports, the results for other structurally similar medium-chain phthalates modeled under a standard Level III fugacity approach provide a clear indication of the expected partitioning.
Table 2: Modeled Environmental Distribution for Representative Medium-Chain Phthalates
| Compound | Air (%) | Water (%) | Soil (%) | Sediment (%) | Source |
|---|---|---|---|---|---|
| Dibutyl Phthalate (DBP) | 2.9% | 26% | 72% | 0.7% | |
| Butyl Benzyl Phthalate (BBzP) | 0.5% | 16% | 65% | 18% | |
| Di(2-ethylhexyl) Phthalate (DEHP) | 0.8% | 20% | 67% | 12% |
Based on these analogous data and the qualitative descriptions from the Canadian assessment, this compound is theoretically expected to partition predominantly to soil and sediment compartments, with a significant fraction remaining in the water column and a negligible amount partitioning to the air. This is further supported by fugacity modeling results from the U.S. Environmental Protection Agency, which indicate that the properties of this compound lead to low mobility in soils.
Environmental Fate and Transformation of Benzyl Isooctyl Phthalate
Biodegradation Pathways and Mechanisms
The primary mechanism for the removal of phthalates like BIOP from the environment is microbial degradation. nih.gov This process involves the breakdown of the complex diester into simpler, less harmful substances by various microorganisms.
Under aerobic conditions, where oxygen is present, the biodegradation of medium-chain phthalates such as benzyl (B1604629) isooctyl phthalate (B1215562) is generally rapid. canada.ca However, the rate of this breakdown can be slower at very low concentrations of the compound. canada.ca The initial step in the aerobic degradation of phthalate esters is typically the hydrolysis of the ester bonds. nih.gov This process is catalyzed by esterases produced by microorganisms. nih.gov
The rate of degradation is influenced by the chemical structure of the phthalate. For instance, studies on similar phthalates like butyl benzyl phthalate (BBP) have shown that the degradation rate is significantly affected by environmental parameters. nih.gov While specific rates for BIOP are not extensively documented in the provided results, the general principles of phthalate biodegradation suggest a similar pattern.
Table 1: Factors Influencing Aerobic Biodegradation of Phthalates
| Factor | Influence on Biodegradation Rate |
|---|---|
| Oxygen Availability | Essential for aerobic pathways, generally leading to faster degradation. canada.ca |
| Substrate Concentration | Degradation rates can be slower at very low concentrations. canada.ca |
| Temperature | Optimal temperatures enhance microbial activity and degradation rates. nih.gov |
| pH | Neutral pH levels are often optimal for the involved microbial enzymes. nih.gov |
| Microbial Community | The presence of specific phthalate-degrading microbes is crucial. nih.gov |
In anaerobic environments, which lack oxygen, the biodegradation of phthalates still occurs, though often at a slower pace compared to aerobic conditions. researchgate.net The degradation process in the absence of oxygen involves different microbial pathways. For some phthalate isomers, significant lag phases, ranging from 17 to 156 days, have been observed before degradation commences. wur.nl
Anaerobic degradation of phthalate esters can proceed through the formation of phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. nih.gov This intermediate is a central molecule in the anaerobic degradation of many aromatic compounds. nih.gov The kinetics of anaerobic degradation are complex and can be influenced by the specific microbial consortia present and the environmental conditions.
A diverse range of microorganisms, including bacteria, fungi, and potentially algae, are capable of degrading phthalate esters. researchgate.net
Bacteria: Numerous bacterial strains have been identified as effective degraders of phthalates. Genera such as Pseudomonas, Rhodococcus, Bacillus, and Sphingomonas are frequently cited for their ability to break down these compounds. nih.govsysu.edu.cn Some bacteria can utilize phthalates as their sole source of carbon and energy. researchgate.net Gram-positive bacteria often exhibit a broader substrate range, degrading both low and high molecular weight phthalates, while Gram-negative bacteria are typically more effective against low molecular weight variants. nih.gov It is often a consortium of different bacterial species that work together to achieve complete mineralization of phthalates, with different members specializing in particular degradation steps. nih.gov
Fungi: Fungi also play a role in the biodegradation of phthalates. researchgate.net For example, Penicillium lilacinum has been shown to biodegrade di-iso-butyl phthalate and related dialkyl phthalates. researchgate.net
Algae: While the role of algae in the direct degradation of BIOP is less documented in the provided search results, microbial action, in general, is the principal mechanism for phthalate degradation in aquatic systems. nih.gov
The initial step in the biodegradation of benzyl isooctyl phthalate involves the hydrolysis of one of the ester bonds. This primary degradation step results in the formation of monoester metabolites. Specifically for BIOP, this would yield Monobenzyl Phthalate (MBzP) and Monoisooctyl Phthalate .
The breakdown of the similar compound, butyl benzyl phthalate (BBP), provides a well-documented example of this process, where it is hydrolyzed to monobutyl phthalate and monobenzyl phthalate. nih.govwikipedia.org Following this initial hydrolysis, the resulting monoesters are further degraded. nih.gov
The ultimate fate of this compound in the environment, under ideal conditions, is complete mineralization. Mineralization is the process where the organic compound is entirely broken down into simple inorganic substances. sfu.ca
Under aerobic conditions, the ultimate products of mineralization are carbon dioxide (CO₂) and water. sfu.ca The degradation pathway involves the initial hydrolysis to monoesters, followed by the breakdown of the phthalate ring structure. nih.gov
In anaerobic environments, the end products of mineralization are typically carbon dioxide and methane (B114726) (CH₄). sfu.ca This process is carried out by methanogenic consortia, where different groups of microorganisms work in succession to break down the complex organic molecule into these simple gases. wur.nl
The efficiency of this compound biodegradation is not constant and is influenced by a variety of environmental and biological factors.
Temperature: Microbial activity is highly dependent on temperature. Optimal temperatures, often in the mesophilic range (e.g., 20-40°C), generally lead to higher rates of phthalate degradation. nih.govresearchgate.net For example, the biodegradation of BBP was observed to be significantly slower in colder water. nih.gov
Oxygen: The presence or absence of oxygen is a critical factor that determines the specific metabolic pathways used by microorganisms. Aerobic degradation is typically faster and more efficient for many phthalates. canada.ca
Substrate Concentration: The concentration of the phthalate itself can influence the rate of its degradation. Very high concentrations can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes, leading to slower breakdown. canada.caresearchgate.net
Microbial Community Composition: The presence of a microbial community adapted to degrading phthalates is essential for efficient removal. The diversity and abundance of specific bacteria and fungi with the enzymatic machinery to break down these compounds are key determinants of biodegradation rates. nih.govmdpi.com
pH: The pH of the soil or water can affect both the chemical state of the phthalate and the activity of microbial enzymes. Neutral pH conditions are often optimal for the biodegradation of many phthalates. nih.govmdpi.com
Co-metabolic Degradation Processes
Co-metabolism is a process where microbes, while metabolizing a primary substrate for energy and growth, fortuitously degrade another compound, such as a pollutant, without deriving direct benefit from it. In the context of phthalate esters, the initial step in microbial degradation, whether for direct metabolism or co-metabolism, is the hydrolysis of the ester bonds. This initial hydrolysis leads to the formation of monoesters and phthalic acid. epa.gov
For instance, studies on the degradation of the structurally similar butyl benzyl phthalate (BBP) have shown that the addition of growth-enhancing factors can significantly increase the rate of biodegradation, suggesting a co-metabolic or at least a metabolically stimulated process. researchgate.net In one study, the degradation of BBP by bacterial strains was enhanced with the addition of a small amount of Luria Broth (LB), a rich nutrient source. researchgate.net This indicates that the presence of readily available carbon sources can stimulate the microbial activity needed to break down the more complex phthalate structure.
The degradation pathway often proceeds through the formation of key intermediates. For BBP, hydrolysis yields monobutyl phthalate and monobenzyl phthalate. researchgate.netwikipedia.org These monoesters are then typically further degraded. epa.gov A co-culture of Gordonia sp. and Arthrobacter sp. demonstrated complete degradation of BBP by overcoming the metabolic limitations of the individual strains, where one strain might hydrolyze the ester and the other could utilize the resulting intermediates. researchgate.net This synergistic action is a hallmark of co-metabolic degradation in complex microbial communities.
While specific studies focusing solely on the co-metabolism of this compound are limited, the principles observed with similar phthalates like BBP are applicable. The initial hydrolysis would yield mono-isooctyl phthalate and monobenzyl phthalate, which would then be susceptible to further microbial attack, ultimately leading to the breakdown of the phthalate structure.
Abiotic Transformation Processes
Abiotic processes, which are non-biological, also play a role in the transformation of this compound in the environment. These include hydrolysis, photolysis, and oxidation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, this process involves the cleavage of the ester linkages, yielding the corresponding alcohol and phthalic acid. The rate of hydrolysis is influenced by factors such as pH and temperature.
Generally, the hydrolysis of phthalate esters is a slow process under neutral environmental conditions. canada.ca For instance, the estimated half-life for the hydrolysis of diisooctyl phthalate, a structurally related compound, is approximately 3.4 years at a pH of 7 and 130 days at a pH of 8, indicating that the process is base-catalyzed. nih.gov The hydrolysis of BBP is also slow due to its low water solubility.
The hydrolysis of BBP can occur under both acidic and basic conditions. wikipedia.org Acid-catalyzed hydrolysis is essentially the reverse of the esterification process, while base-catalyzed hydrolysis (saponification) is also possible. wikipedia.org Given that BIOP shares the benzyl ester functional group with BBP, its hydrolytic behavior is expected to be similar.
Table 1: Estimated Hydrolytic Half-lives of a Related Phthalate
| Compound | pH | Estimated Half-life | Source |
|---|---|---|---|
| Diisooctyl Phthalate | 7 | 3.4 years | nih.gov |
| Diisooctyl Phthalate | 8 | 130 days | nih.gov |
Photolysis is the decomposition of molecules by light. In the environment, this primarily occurs through exposure to sunlight. Photooxidation involves the reaction of a substance with an oxidizing agent in the presence of light.
In aqueous environments, the direct photolysis of phthalates is generally not a significant degradation pathway. mdpi.com For example, the aqueous photolysis half-life for BBP has been reported to be over 100 days. mdpi.com However, the presence of other substances in natural waters, such as nitrate (B79036) ions or fulvic acids, can promote indirect photodegradation. researchgate.net These substances can absorb light and generate reactive species, like hydroxyl radicals (•OH), which then attack the phthalate molecule. researchgate.net
Advanced oxidation processes (AOPs), which involve the generation of highly reactive radicals, have been shown to be effective in degrading phthalates. iwaponline.comnih.govconicet.gov.ar These processes can be induced by ozone (O₃), UV radiation, or a combination of both (O₃/UV). nih.govconicet.gov.ar Studies on BBP have demonstrated that degradation kinetics can be significantly accelerated using these methods, with the formation of various intermediates. nih.govconicet.gov.ar
In the atmospheric phase, phthalates can exist as aerosols and are subject to photolytic and photooxidative processes. nih.gov While direct photolysis is slow, reactions with photochemically generated oxidants are more significant.
The primary pathway for the atmospheric degradation of many organic compounds, including phthalates, is through reaction with hydroxyl radicals (•OH). These radicals are highly reactive and are formed in the atmosphere through photochemical processes.
The reaction of hydroxyl radicals with phthalates can occur via two main mechanisms: H-abstraction from the alkyl chains or addition to the aromatic ring. For compounds containing a benzyl group, like benzyl alcohol, the reaction with •OH has been found to proceed through both H-abstraction from the methylene (B1212753) (-CH₂-) group and addition to the aromatic ring. researchgate.netnih.gov A theoretical study on benzyl alcohol indicated that OH addition to the aromatic ring is the dominant pathway. nih.gov
The estimated atmospheric half-life for diisooctyl phthalate due to reaction with hydroxyl radicals is about 19 hours, assuming a typical atmospheric concentration of •OH radicals. nih.gov This suggests that atmospheric oxidation is a relatively rapid degradation process for phthalates with long alkyl chains. Given the structural similarities, this compound is expected to have a comparable atmospheric half-life.
Photolytic and Photooxidative Transformation in Aqueous and Atmospheric Phases
Environmental Persistence Assessment of this compound
This compound is expected to undergo relatively rapid biodegradation under aerobic conditions, although the rate may be slower at very low concentrations. canada.ca Abiotic degradation processes, particularly hydrolysis, are generally slow. canada.ca However, atmospheric oxidation by hydroxyl radicals is a significant and relatively fast degradation pathway for BIOP that enters the atmosphere. nih.gov
Considering all degradation pathways, this compound is not expected to be highly persistent in the environment. canada.ca Its partitioning behavior suggests that it will primarily be found in soil and sediment if released into the environment. While biodegradation is a major removal process, its effectiveness depends on environmental conditions and microbial populations. nih.gov The combination of biotic and abiotic degradation mechanisms ensures that BIOP is ultimately broken down in the environment.
Table 2: Summary of Environmental Fate of this compound
| Process | Compartment | Rate | Significance | Source |
|---|---|---|---|---|
| Biodegradation | Water, Soil | Relatively Rapid (aerobic) | Major degradation pathway | canada.ca |
| Hydrolysis | Water | Slow | Minor degradation pathway | canada.ca |
| Photolysis | Water, Atmosphere | Slow (direct) | Minor degradation pathway | mdpi.com |
| Atmospheric Oxidation | Atmosphere | Relatively Rapid | Significant degradation pathway | nih.gov |
Ecotoxicological Aspects of Benzyl Isooctyl Phthalate in Non Human Organisms
Ecological Effects on Aquatic Biota (Fish, Algae, Invertebrates)
The toxicity of benzyl (B1604629) isooctyl phthalate (B1215562) and other medium-chain phthalates to aquatic life is a key consideration for its ecological risk. Standard laboratory tests suggest that most medium-chain phthalates pose a moderate to high hazard to aquatic organisms. canada.ca However, some, like diisoheptyl phthalate (DIHepP), have shown no adverse effects at concentrations up to their water solubility limits. canada.ca
Acute toxicity is often measured by the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50). europa.eu For many phthalates, acute effects are believed to occur through a narcotic mode of action.
Recent studies have highlighted the potential for high environmental risk from certain phthalates in wastewater effluent. For example, benzyl butyl phthalate (BBP), a structural analogue of BIOP, was found to pose a high risk to all three trophic levels (fish, invertebrates, and algae/cyanobacteria) in the effluent of a wastewater treatment plant. researchgate.net
Neurotoxicity is another area of concern. A comparative study on six different phthalates in zebrafish embryos found that BBP, along with DEHP and DiNP, affected larval behaviors and impaired the development of the neurological system. researchgate.net Specifically, BBP exposure was observed to suppress the expression of tyrosine hydroxylase (th), a key enzyme in dopamine (B1211576) synthesis. researchgate.net
The following table summarizes acute toxicity data for selected phthalates in various aquatic organisms, providing a comparative context for the potential effects of BIOP.
| Compound | Organism | Endpoint | Value (mg/L) |
| Dibutyl phthalate (DBP) | Lepomis macrochirus (Bluegill) | 96 h LC50 | 0.48 |
| Diethyl phthalate (DEP) | Marine algae | LC50/EC50 | 3 |
| Diethyl phthalate (DEP) | Protozoan | LC50/EC50 | 132 |
This table is for illustrative purposes and includes data for analogue compounds due to the limited availability of specific data for Benzyl Isooctyl Phthalate.
Structure-Activity Relationships (SAR) in Ecological Toxicity
The ecological toxicity of phthalate esters is closely linked to their chemical structure, particularly the length and branching of the alkyl chains attached to the phthalate core. canada.cacanada.ca This relationship, known as the structure-activity relationship (SAR), helps in predicting the potential toxicity of compounds like this compound, for which specific data may be scarce.
Phthalates are generally grouped into short-chain, medium-chain, and long-chain categories based on the carbon backbone of their ester side-groups. canada.ca This grouping is relevant from an ecological perspective because properties like water solubility and the octanol-water partition coefficient (log Kow), which influence bioaccumulation and ecotoxicity, vary with chain length. canada.cacanada.ca
Medium-chain phthalates, including BIOP, are considered to be more hazardous to the environment than their shorter-chain or longer-chain homologues. Phthalates with ester groups containing a continuous chain of four to six carbon atoms are known to have high reproductive toxicity. This toxicity tends to decrease as the continuous chain length exceeds six carbons.
The chemical structure of BIOP, featuring a benzyl group and an isooctyl group, places it within this group of concern. The combination of an aromatic ring (from the benzyl group) and a branched alkyl chain (the isooctyl group) influences its lipophilicity and, consequently, its interaction with biological membranes and potential for toxic effects. The hydrophobic nature of these compounds suggests that their acute toxicity often results from a narcotic mode of action, where the chemical nonspecifically disrupts cell membrane function. However, very hydrophobic phthalates may not exhibit acute toxicity up to their water solubility limit.
Mechanisms of Ecological Impact
The ecological impact of this compound and its analogues extends beyond simple narcosis and involves specific molecular mechanisms, most notably endocrine disruption and the induction of oxidative stress.
Endocrine Disruption: Several phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormone systems of wildlife. nih.govjfda-online.com They can exhibit estrogenic (mimicking estrogen) and anti-androgenic (blocking male hormones) activities. jfda-online.com While specific studies on the endocrine-disrupting potential of BIOP in aquatic organisms are limited, research on analogue compounds provides significant insights. canada.ca
In animal models, such as rats, exposure to butyl benzyl phthalate (BBP) has been shown to cause reproductive and developmental toxicity. researchgate.net Dietary exposure to BBP can delay the onset of puberty, reduce anogenital distance in males, and cause malformations of the male reproductive system. researchgate.net These effects are indicative of interference with the endocrine system during critical developmental windows. jfda-online.com Phthalates like BBP and di-n-butyl phthalate (DBP) are known to alter or mimic the hormone estradiol. jfda-online.com The primary mechanism for phthalate-induced reproductive toxicity in male rats is through androgen insufficiency during development. canada.cacanada.ca
Disruption of Antioxidant Systems: Exposure to phthalates can also lead to oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these harmful molecules. nih.gov
Studies on various aquatic species have shown that phthalates can disrupt the antioxidant system. For example, di-n-butyl phthalate and di(2-ethylhexyl) phthalate (DEHP) were found to disrupt the antioxidant system in carp. nih.gov Similarly, a mixture of DBP and diethyl phthalate (DEP) activated the antioxidant system in zebrafish embryos, leading to immunotoxicity and neurotoxicity. nih.gov This disruption can lead to cellular damage, lipid peroxidation, and genotoxic effects. nih.gov The induction of oxidative stress represents a significant sublethal toxic effect of phthalates on aquatic life.
Comparative Ecotoxicity with Other Phthalate Esters and Emerging Contaminants
To understand the relative environmental risk of this compound, it is useful to compare its ecotoxicity with that of other well-studied phthalates and emerging contaminants. Phthalates are often categorized by the length of their alkyl chains, which influences their toxicological properties. canada.ca
Medium-chain phthalates, the group that includes BIOP and BBP, are generally considered to have a higher hazard potential in aquatic species compared to some other phthalates. canada.ca For instance, risk assessments have indicated that BBP can pose a high environmental risk to fish, invertebrates, and algae. researchgate.net In contrast, a study of seven phthalates in the Persian Gulf found that while DEHP posed a high risk to all trophic levels, BBP was not detected. researchgate.net Diethyl phthalate (DEP) and dimethyl phthalate (DMP) showed a lower risk in the same study. researchgate.net
The toxicity of phthalates is also dependent on the organism. For example, in zebrafish embryos, BBP and DEHP were found to be neurotoxic, while DMP and DEP showed no such effects at the tested concentrations. researchgate.net
When compared to emerging contaminants like perfluoroalkyl substances (PFAS), both groups of chemicals are noted for their potential to cause adverse effects at sublethal concentrations. PFAS, like phthalates, can disrupt the antioxidant defense system in various species, leading to oxidative stress and associated cellular damage. nih.gov
The table below presents a qualitative comparison of the ecotoxicity of several phthalate esters.
| Phthalate Ester | Common Acronym | General Ecotoxicity Profile |
| This compound | BIOP | Considered a medium-chain phthalate with moderate to high hazard potential. canada.ca |
| Butyl benzyl phthalate | BBP | Analogue to BIOP; recognized as a reproductive toxicant and endocrine disruptor in animal models. nih.govresearchgate.net Shows neurotoxicity in zebrafish. researchgate.net |
| Di(2-ethylhexyl) phthalate | DEHP | A high-molecular-weight phthalate; often found to pose a high ecological risk. researchgate.net Known endocrine disruptor. nih.gov |
| Di-n-butyl phthalate | DBP | A low-molecular-weight phthalate; recognized as a reproductive toxicant. nih.gov Disrupts antioxidant systems in aquatic species. nih.gov |
| Diethyl phthalate | DEP | A low-molecular-weight phthalate; generally shows lower acute toxicity and ecological risk compared to medium and high-molecular-weight phthalates. researchgate.net |
This comparative approach, utilizing data from analogue compounds and other classes of contaminants, is essential for building a comprehensive picture of the potential ecological risks associated with this compound, especially given the limited direct data on this specific compound.
Analytical Methodologies for Environmental Monitoring of Benzyl Isooctyl Phthalate
Sample Collection and Preparation Strategies for Diverse Environmental Matrices
The initial and often most critical step in the analysis of benzyl (B1604629) isooctyl phthalate (B1215562) is the effective collection and preparation of the environmental sample. The chosen strategy must efficiently isolate the target analyte from complex matrices such as water, soil, sediment, and biota, while minimizing contamination and loss.
Extraction Techniques
A variety of extraction techniques are employed to separate benzyl isooctyl phthalate from the sample matrix. The selection of the most appropriate method depends on the physical and chemical properties of the sample, the concentration of the analyte, and the desired level of analytical rigor.
Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique, particularly for aqueous samples. europa.euresearchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. europa.eu Common solvents for phthalate extraction include n-hexane, dichloromethane, and chloroform. europa.eucore.ac.uk For non-fatty liquid samples like beverages, LLE can sometimes be used without further cleanup. europa.eu
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance the extraction efficiency of analytes from solid matrices. The cavitation effect produced by the ultrasound facilitates solvent penetration into the sample matrix, increasing the contact area and accelerating mass transfer. This method has been reported for the extraction of phthalates from various samples. europa.eumdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. It is a versatile method applicable to both liquid and gaseous samples and can be used for direct immersion or headspace analysis. researchgate.net SPME offers the advantages of simplicity, speed, and the integration of sampling, extraction, and concentration into a single step.
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized solvent extraction, is a technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. Ning et al. (2021) utilized ASE for the determination of various phthalates in mine tailings, achieving good recoveries and low detection limits. mdpi.com
Solid-Liquid Extraction (SLE): For solid samples, SLE is a common approach. This involves mixing the solid sample with an appropriate organic solvent to leach out the target analytes. Solvents like methylene (B1212753) chloride/acetone or hexane/acetone mixtures are frequently used. epa.gov The extraction is often facilitated by shaking or homogenization. europa.eu
Soxhlet Extraction: A classical and exhaustive extraction technique, Soxhlet extraction is particularly effective for solid samples. nih.gov The sample is placed in a thimble and continuously extracted with a cycling solvent. This method ensures a thorough extraction but can be time-consuming and require significant solvent volumes. To prevent contamination, paper thimbles must be exhaustively washed with the extraction solvent. epa.gov
Supercritical CO2 Extraction: This technique uses supercritical carbon dioxide as the extraction solvent. By manipulating pressure and temperature, the solvating power of CO2 can be tailored for selective extraction. It is considered an environmentally friendly "green" alternative to traditional solvent extraction methods.
The following table summarizes the application of these extraction techniques for phthalate analysis.
| Extraction Technique | Applicable Matrices | Key Advantages |
| Liquid-Liquid Extraction (LLE) | Aqueous samples (water, beverages) | Simple, widely used |
| Ultrasound-Assisted Extraction (UAE) | Solid samples | Enhanced extraction efficiency, faster than traditional methods |
| Solid-Phase Microextraction (SPME) | Aqueous and gaseous samples | Solvent-free, integrates sampling and extraction |
| Accelerated Solvent Extraction (ASE) | Solid and semi-solid samples | Fast, efficient, reduced solvent consumption |
| Solid-Liquid Extraction (SLE) | Solid samples | Simple, effective for leaching analytes |
| Soxhlet Extraction | Solid samples | Exhaustive extraction, high recovery |
| Supercritical CO2 Extraction | Various matrices | Environmentally friendly, selective |
Sample Cleanup and Preconcentration Approaches
Following extraction, the sample extract often contains co-extracted interfering compounds that can affect the accuracy and sensitivity of the analysis. Therefore, a cleanup step is usually necessary to remove these interferences.
Common cleanup techniques include:
Gel Permeation Chromatography (GPC): GPC is highly effective for removing high-molecular-weight interferences, such as lipids and waxes, from sample extracts. europa.euepa.gov It separates molecules based on their size, allowing the smaller phthalate molecules to be separated from larger interfering compounds.
Adsorption Chromatography: This technique utilizes solid adsorbents like Florisil or alumina (B75360) to remove polar interferences. epa.govcdc.gov However, these materials can sometimes be a source of phthalate contamination and must be handled with care, including pre-washing or heating to remove contaminants. epa.gov
Liquid-Liquid Partitioning: This can be used as a cleanup step to separate analytes from interfering substances based on their differential solubility in two immiscible liquid phases. europa.eu
Preconcentration steps are often employed to increase the analyte concentration to a level that can be detected by the analytical instrument. This is particularly important when analyzing samples with very low levels of this compound. Many extraction techniques, such as SPME and the evaporation of solvent from LLE or SLE extracts, inherently include a preconcentration step.
Selection and Application of Internal Standards in Quantification
Due to the potential for analyte loss during sample preparation and instrumental analysis, as well as the ubiquitous nature of phthalates leading to background contamination, the use of internal standards is crucial for accurate quantification. mdpi.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample in a known amount before any processing steps.
For the analysis of phthalates, deuterated analogues of the target compounds are often the preferred internal standards. accustandard.com For example, deuterated butyl benzyl phthalate (BBP-d4) and deuterated bis-(2-ethylhexyl) phthalate (DEHP-d4) have been used as internal standards. mdpi.com Benzyl benzoate (B1203000) has also been employed as an internal standard in some studies. nih.govgcms.cz The internal standard helps to correct for variations in extraction efficiency, sample volume, and instrumental response.
Chromatographic and Spectrometric Detection Techniques
The instrumental analysis of this compound is typically performed using chromatographic techniques coupled with mass spectrometric detection, which provides both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS/GC-IT/MS)
Gas chromatography-mass spectrometry (GC-MS) is the most common and standard method for the analysis of phthalate esters, including this compound. core.ac.ukpeakscientific.comrestek.com In GC, the sample extract is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
The choice of the GC column is critical for achieving good separation of phthalates, as many have similar structures and can co-elute. restek.com Fused-silica capillary columns with various stationary phases, such as 5%-phenyl-methylpolysiloxane, are commonly used. mdpi.com
GC can be coupled with different types of mass spectrometers, including quadrupole mass spectrometers (MS) and ion trap mass spectrometers (IT/MS). GC-MS is a powerful tool for phthalate analysis due to its simplicity, speed, and the detailed mass spectral information it provides. restek.com
The following table presents typical GC-MS parameters for phthalate analysis. nih.gov
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N |
| Mass Spectrometer | 5975C |
| Column | HP-5 (30.0 m × 250 µm × 0.25 µm) |
| Injector | Splitless, 250 °C |
| Carrier Gas | Nitrogen, 1 mL/min |
| Oven Program | Initial 80 °C (2 min), ramp 10 °C/min to 220 °C (1 min), ramp 20 °C/min to 300 °C (5 min) |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), have emerged as powerful alternatives to GC-MS for the analysis of phthalates. tandfonline.com LC is particularly advantageous for analyzing less volatile and thermally labile compounds, and it can often handle complex matrices with less sample cleanup.
In LC-MS, separation is achieved in the liquid phase using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
LC-MS/MS provides enhanced selectivity and sensitivity by performing two stages of mass analysis. sciex.com The first mass spectrometer selects the precursor ion of the target analyte, which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. sciex.com LC-MS/MS methods have been developed for the rapid and sensitive analysis of a wide range of phthalates in various matrices, including food and beverages. sciex.comsciex.com
The following table outlines typical LC-MS/MS conditions for phthalate analysis. sciex.com
| Parameter | Condition |
| LC System | Not specified |
| MS System | QTRAP 6500+ with IonDrive Turbo V ion source |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Column | Reversed-phase LC column |
| Mobile Phase | Gradient of water and methanol (B129727) with ammonium (B1175870) acetate |
| Detection | Scheduled Multiple Reaction Monitoring (sMRM) |
Other Detection Modalities
While gas chromatography-mass spectrometry (GC-MS) is a primary tool for phthalate analysis, other detection methods offer specific advantages in certain applications.
Flame Ionization Detection (FID): Flame Ionization Detection (FID) is a conventional and cost-effective detector for gas chromatography. mdpi.com It is less specific than mass spectrometry but can be effectively used for the determination of phthalates, including in complex matrices like bottled water and cosmetics. rsc.orgnih.gov For instance, a method involving ultrasound-assisted dispersive liquid-liquid microextraction followed by GC-FID has been successfully applied for the simultaneous determination of four phthalate esters in bottled water. rsc.org This approach demonstrated good enrichment factors and recoveries. rsc.org In cosmetics analysis, GC-FID can be used for quantification, with GC-MS providing confirmation of the phthalate's identity. nih.govresearchgate.net The sensitivity of GC-FID has been reported with low detection limits, such as 0.1 ng for several phthalates. nih.govresearchgate.net
Time-of-Flight Mass Spectrometry (TOF-MS): Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with comprehensive two-dimensional gas chromatography (GC×GC), provides a powerful tool for analyzing a wide range of traditional and novel phthalates in environmental samples like indoor dust. nih.gov This technique offers high sensitivity and the ability to separate a large number of compounds in a single analysis. nih.gov For example, a GC×GC-TOF-MS method was developed to analyze 44 target compounds, including various phthalate esters, with detection limits ranging from 0.57 to 13.0 ng/g. nih.gov
Quadrupole Time-of-Flight (QTOF) mass spectrometry, another high-resolution mass spectrometry (HRMS) technique, is instrumental in non-targeted analysis for identifying unknown phthalate metabolites. acs.orgnih.govjst.go.jp This approach studies the fragmentation pathways of phthalate metabolites to identify structurally significant fragment ions, aiding in their classification and putative identification in biological samples like urine. acs.orgnih.gov
Method Validation Parameters
The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. Key parameters for the validation of phthalate analysis methods include sensitivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. bioflux.com.ro
Sensitivity, Linearity, Limits of Detection and Quantification: Method validation for phthalate analysis involves establishing the linear range of the calibration curve, which should have a high correlation coefficient (e.g., R² > 0.99). rsc.orgnih.govroyalsocietypublishing.org The limits of detection (LOD) and quantification (LOQ) are critical for determining the lowest concentration of an analyte that can be reliably detected and quantified. For phthalate analysis, these values are often in the micrograms per liter (µg/L) or nanograms per gram (ng/g) range, depending on the matrix and the method. nih.govroyalsocietypublishing.orgnih.gov For instance, a GC-MS method for analyzing phthalates in wine reported specific LODs and LOQs for various phthalates. oiv.int Similarly, a method for analyzing phthalate metabolites without derivatization reported LODs ranging from 0.029 to 0.049 ng and LOQs from 0.087 to 0.15 ng. nih.gov
Accuracy and Precision (Recoveries, RSD): Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. rsc.orgnih.govresearchgate.net Good recovery values, typically in the range of 70-120%, indicate an accurate method. nih.gov Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. rsc.orgnih.govresearchgate.net Low RSD values demonstrate the method's reproducibility. For example, an interlaboratory validation for the analysis of phthalates in indoor air showed mean recoveries of 91.3–99.9% and reproducibility relative standard deviations (RSDR) of 5.1–13.1%. researchgate.net
Below is an interactive table summarizing typical validation parameters for phthalate analysis from various studies.
| Parameter | Di-n-butyl phthalate (DBP) | Benzyl butyl phthalate (BBP) | Di(2-ethylhexyl) phthalate (DEHP) | Diisooctyl phthalate | Reference |
| Linearity Range (µg/L) | 6.9 - 444 | 6.9 - 444 | - | 6.9 - 444 | rsc.org |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.9953 | - | nih.govresearchgate.net |
| LOD (µg/L) | - | - | - | - | |
| LOQ (µg/L) | - | - | - | - | |
| Recovery (%) | 84.8 - 104.7 | 84.8 - 104.7 | 91.3 - 99.9 | 84.8 - 104.7 | rsc.orgresearchgate.net |
| Intra-assay RSD (%) | 1.4 - 2.0 | 1.4 - 2.0 | - | 1.4 - 2.0 | rsc.org |
| Inter-assay RSD (%) | 3.0 - 3.7 | 3.0 - 3.7 | - | 3.0 - 3.7 | rsc.org |
Advancements and Innovations in Analytical Chemistry for Phthalate Esters
The field of analytical chemistry is continuously evolving, with new materials and techniques being developed to improve the extraction and detection of phthalate esters. A significant advancement is the use of Magnetic Molecularly Imprinted Polymers (MMIPs) . royalsocietypublishing.orgnih.govnih.gov
MMIPs are synthesized to have specific recognition sites that are complementary to the size and shape of a target molecule, such as a particular phthalate. mdpi.com This high selectivity allows for the efficient extraction and enrichment of target analytes from complex matrices like food and environmental samples. nih.govnih.gov The magnetic core of these polymers simplifies the separation process, as the sorbent can be easily removed from the sample solution using an external magnetic field. royalsocietypublishing.org
Recent research has demonstrated the successful synthesis and application of MMIPs for the selective extraction of various phthalates, including dibutyl phthalate (DBP). nih.govnih.gov These materials have shown high adsorption capacities and fast binding kinetics. royalsocietypublishing.orgnih.gov For instance, a novel MMIP was developed with an adsorption capacity for DBP of 260 mg·g⁻¹ and reached equilibrium in about 20 minutes. nih.gov Furthermore, these polymers can often be reused multiple times, making them a cost-effective and time-saving alternative to traditional solid-phase extraction materials. nih.gov The extracted phthalates are typically then analyzed by GC-MS. nih.govnih.gov
Research on Remediation of this compound Remains Limited
Governmental bodies such as Health Canada and Environment and Climate Change Canada have included this compound in broader screening assessments of phthalate substances. canada.ca These assessments group phthalates based on characteristics like the length of their carbon side-chains to predict environmental fate and potential for bioaccumulation. canada.ca
General findings for medium to long-chain phthalates suggest that biodegradation is a potential pathway for removal from the environment, particularly under aerobic conditions. canada.ca Fungal degradation, utilizing powerful extracellular enzymes, has also been noted as a mechanism for breaking down phthalates in general. canada.ca Abiotic processes like hydrolysis are considered to be slow for this class of compounds. canada.ca
However, specific studies isolating microbial strains or consortia for the bioremediation of this compound, or investigations into its potential for phytoremediation, are not detailed in the available literature. Similarly, there is a lack of research on optimizing environmental conditions—such as oxygen levels, nutrient availability, pH, and temperature—to enhance the biological breakdown of this specific compound.
Furthermore, investigations into the efficacy of Advanced Oxidation Processes (AOPs) for the removal of this compound are not publicly documented. This includes a lack of information on its degradation through photocatalysis using materials like titanium dioxide or bismuth-based nanomaterials, and consequently, no defined reaction mechanisms or pathways under light irradiation have been published.
The limited commercial use of this compound may contribute to the absence of dedicated research into its environmental remediation. publications.gc.ca Therefore, a detailed analysis of remediation and degradation technologies, as outlined in the requested structure, cannot be provided based on the current body of scientific evidence.
Remediation and Degradation Technologies for Benzyl Isooctyl Phthalate in Contaminated Environments
Advanced Oxidation Processes (AOPs) for Benzyl (B1604629) Isooctyl Phthalate (B1215562) Removal
Photocatalytic Degradation (e.g., Titanium Dioxide, Bismuth-based Nanomaterials)
Influence of Catalyst Characteristics and Reaction Parameters on Benzyl Isooctyl Phthalate Degradation
The efficiency of photocatalytic degradation of this compound is significantly influenced by a variety of factors, including the characteristics of the photocatalyst and the surrounding reaction conditions. These parameters are crucial in optimizing the degradation process for the effective removal of this contaminant from the environment.
Catalyst Characteristics:
The intrinsic properties of the photocatalyst play a pivotal role in the degradation process. Key characteristics include:
Particle Size and Surface Area: The size of the catalyst particles directly impacts the available surface area for the reaction. Smaller particle sizes generally lead to a larger surface area, providing more active sites for the adsorption of pollutants and the generation of reactive oxygen species (ROS). mdpi.com However, an optimal particle size exists, as excessively small particles may lead to agglomeration, which can reduce the effective surface area and light penetration. bcrec.id
Crystallinity and Phase Composition: The crystalline structure of the photocatalyst, such as the anatase, rutile, or brookite phases of titanium dioxide (TiO2), affects its photocatalytic activity. A study on the photocatalytic degradation of dimethyl phthalate and diethyl phthalate showed that a mixed-phase TiO2 (anatase/rutile) exhibited higher degradation efficiency compared to a pure anatase phase. researchgate.net Proper crystallinity is essential for efficient charge separation and transport, minimizing the recombination of electron-hole pairs. bcrec.id
Surface Morphology: The surface structure and porosity of the catalyst influence the adsorption of target pollutants and the diffusion of reactants and products. nih.gov A well-defined morphology with high porosity can enhance the photocatalytic efficiency by providing more reaction sites. nih.gov
Reaction Parameters:
The conditions under which the photocatalytic reaction occurs are equally important for achieving high degradation rates. These parameters include:
Catalyst Dosage: The concentration of the photocatalyst in the solution is a critical parameter. An increase in catalyst dosage generally increases the number of active sites, leading to a higher degradation rate. nih.gov However, beyond an optimal concentration, the degradation efficiency may decrease due to increased turbidity of the solution, which scatters and blocks the incident light, reducing the illuminated catalyst surface area. bcrec.id For the photocatalytic degradation of benzyl butyl phthalate, an optimal catalyst dosage was found to be 2 g/L. bcrec.id
pH: The pH of the solution affects the surface charge of the photocatalyst and the chemical form of the target pollutant. nih.gov The point of zero charge (pzc) of the photocatalyst determines its surface charge at a given pH. For instance, TiO2 has a pzc in the range of 6.2-6.8. At a pH below the pzc, the surface is positively charged, favoring the adsorption of anionic species, while at a pH above the pzc, the surface is negatively charged, favoring the adsorption of cationic species. An optimal pH for the degradation of benzyl butyl phthalate was observed at 7.0. bcrec.id
Light Source and Intensity: The wavelength and intensity of the light source are fundamental to the photocatalytic process. The light energy must be equal to or greater than the bandgap energy of the semiconductor photocatalyst to generate electron-hole pairs. nih.gov The degradation rate generally increases with light intensity up to a certain point, after which it may level off due to the saturation of the catalyst's active sites. nih.gov
Water Matrix: The composition of the water containing the pollutant can significantly impact the degradation efficiency. The presence of inorganic ions and dissolved organic matter can affect the surface properties of the photocatalyst and act as scavengers for the generated reactive oxygen species, thereby inhibiting the degradation process. nih.gov
Table 1: Influence of Reaction Parameters on Photocatalytic Degradation
| Parameter | Effect on Degradation Rate | Optimal Condition Example (for Benzyl Butyl Phthalate) |
|---|---|---|
| Catalyst Dosage | Increases to an optimum, then decreases | 2 g/L bcrec.id |
| pH | Dependent on catalyst surface charge and pollutant form | 7.0 bcrec.id |
| Temperature | Generally increases rate, but high temps can be detrimental | Room Temperature bcrec.id |
| Light Intensity | Increases to a saturation point | - |
| Water Matrix | Presence of ions and organic matter can be inhibitory | - |
Novel Photocatalyst Development and Design
To enhance the efficiency of photocatalytic degradation of this compound, particularly under visible light, significant research efforts are focused on the development and design of novel photocatalysts. These advancements aim to overcome the limitations of traditional photocatalysts like TiO2, such as its wide bandgap which restricts its activation to the UV region of the electromagnetic spectrum. mdpi.com
Strategies for developing advanced photocatalysts include:
Doping with Metals and Non-metals: Introducing metal or non-metal atoms into the crystal lattice of a semiconductor photocatalyst can alter its electronic and optical properties. Doping can create defects, reduce the bandgap energy, and act as trapping sites for photogenerated charge carriers, thereby inhibiting their recombination. researchgate.net For instance, doping TiO2 with phosphorus has been shown to inhibit the transformation of the anatase to the less active rutile phase and prevent grain growth, leading to improved photocatalytic activity under visible light for the degradation of butyl benzyl phthalate. researchgate.net
Surface Deposition with Noble Metals: Depositing nanoparticles of noble metals like palladium (Pd) on the surface of a semiconductor can enhance photocatalytic activity. mdpi.com These metal deposits can act as electron sinks, effectively trapping the photogenerated electrons and promoting charge separation. This leads to a higher quantum yield and enhanced generation of reactive oxygen species. mdpi.com
Semiconductor Coupling: Creating heterojunctions by coupling two different semiconductor materials with suitable band edge positions can significantly improve charge separation. mdpi.com In such systems, the photogenerated electrons and holes migrate to different semiconductors, reducing the probability of recombination.
Development of Composite Materials: Integrating photocatalysts with other materials, such as activated carbon or graphene, can create composite materials with enhanced adsorptive and photocatalytic properties. antl.in These support materials can pre-concentrate the pollutant molecules around the photocatalyst, thereby increasing the degradation efficiency.
Synthesis of Novel Perovskite Photocatalysts: Perovskite oxides are emerging as a promising class of photocatalysts due to their unique electronic and optical properties. For example, MgSnO3 perovskite has demonstrated better photocatalytic performance in degrading dimethyl phthalate and diethyl phthalate compared to CaSnO3. researchgate.net
These innovative approaches in photocatalyst design are crucial for developing more efficient and sustainable technologies for the remediation of environments contaminated with this compound and other persistent organic pollutants.
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have demonstrated effectiveness in degrading a range of phthalate esters, including those structurally similar to this compound. researchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants.
In the conventional Fenton process , hydroxyl radicals are produced through the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) in an acidic medium. researchgate.net The efficiency of this process is influenced by several key parameters, including the concentrations of H2O2 and Fe2+, the pH of the solution, and the reaction time. researchgate.net For a mixture of phthalates including benzyl butyl phthalate (BBP), a degradation efficiency of 50% was achieved using the Fenton process with 100 mg L-1 H2O2, 10 mg L-1 Fe2+, at a pH of 3, and a reaction time of 30 minutes. researchgate.net
The photo-Fenton process is an enhancement of the conventional Fenton process where the reaction is irradiated with UV or visible light. This irradiation accelerates the regeneration of Fe2+ from Fe3+ and promotes the photolysis of H2O2, leading to the generation of additional hydroxyl radicals. This results in a significantly higher degradation efficiency compared to the Fenton process alone. researchgate.net In the same study mentioned above, the photo-Fenton process, under the same conditions but with 90 minutes of UV irradiation, improved the degradation efficiency of BBP to 71%. researchgate.net
The development of Fenton-like reagents , where other transition metals like Mn2+ or Cr3+ are used instead of iron, has also been explored for the degradation of phthalate esters. researchgate.net
Table 2: Degradation Efficiency of Benzyl Butyl Phthalate (BBP) using Fenton and Photo-Fenton Processes
| Process | H2O2 Concentration (mg L-1) | Fe2+ Concentration (mg L-1) | pH | Reaction/Irradiation Time (minutes) | Degradation Efficiency (%) |
|---|---|---|---|---|---|
| Fenton | 100 | 10 | 3 | 30 | 50 researchgate.net |
| Photo-Fenton | 100 | 10 | 3 | 90 | 71 researchgate.net |
Ozonation and UV-based Oxidation Methods
Ozonation and UV-based oxidation methods are effective advanced oxidation processes for the degradation of phthalates. conicet.gov.ariwaponline.com These techniques can be used individually or in combination to enhance the removal of these pollutants from contaminated environments. conicet.gov.ar
Ozonation involves the use of ozone (O3), a powerful oxidizing agent, to break down organic compounds. The degradation can occur through two pathways: a direct reaction with molecular ozone or an indirect reaction with hydroxyl radicals (•OH) formed from the decomposition of ozone in water. conicet.gov.arnih.gov The efficiency of ozonation is influenced by factors such as ozone concentration, pH, and the presence of radical scavengers. nih.gov
UV-based oxidation methods include direct photolysis and the combination of UV radiation with other oxidants like ozone (O3/UV). conicet.gov.ar Direct photolysis involves the degradation of a compound by direct absorption of UV light. The O3/UV process is a more powerful AOP where UV radiation enhances the decomposition of ozone to produce a higher concentration of hydroxyl radicals, leading to a more efficient degradation of organic pollutants. conicet.gov.ar
The degradation of seven endocrine disruptors, including benzyl butyl phthalate, was investigated using ozonation as one of the AOPs in a laboratory-scale study. mdpi.com
Electrochemical and Sonolytic Degradation
Electrochemical and sonolytic methods are emerging as promising advanced oxidation processes for the degradation of persistent organic pollutants like phthalates. mdpi.com
Electrochemical degradation involves the oxidation or reduction of pollutants at the surface of an electrode. This process can directly degrade the pollutant or generate reactive species, such as hydroxyl radicals, that then attack the pollutant molecules.
Sonolytic degradation , also known as sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals that can degrade organic compounds. nih.gov A study on the sonochemical degradation of six phthalates, including benzyl butyl phthalate (BBP), in aqueous solutions at low concentrations (micrograms per liter) demonstrated high removal efficiency. nih.gov Using an ultrasonic frequency of 80 kHz, almost 97% of BBP was degraded within 60 minutes, and no BBP was detected after 120 minutes. nih.gov
The efficiency of sonolytic degradation can be influenced by factors such as the initial concentration of the pollutant, pH, and temperature. nih.gov
Synergistic Effects in Coupled Advanced Oxidation Processes
Coupling different advanced oxidation processes (AOPs) can lead to synergistic effects, resulting in a significantly higher degradation efficiency of pollutants like this compound compared to individual processes. mdpi.com This enhancement is attributed to the generation of a greater variety and concentration of reactive species, as well as the potential for different degradation pathways to operate simultaneously. conicet.gov.ar
Combining AOPs is an attractive strategy for treating complex wastewater containing refractory organic compounds. mdpi.com The integration of these processes can also lead to a reduction in the consumption of chemical reagents and potentially lower operating costs. openbiotechnologyjournal.com
Examples of coupled AOPs with synergistic effects include:
Photo-Fenton: The combination of Fenton's reagent with UV or visible light irradiation enhances the generation of hydroxyl radicals, leading to faster and more complete degradation of pollutants. researchgate.net
O3/UV: The application of UV radiation in conjunction with ozonation accelerates the decomposition of ozone, thereby increasing the production of highly reactive hydroxyl radicals. conicet.gov.ar
Sonolysis with other AOPs: The integration of ultrasound with other processes such as UV irradiation, photocatalysis, and electrochemical methods has been shown to produce synergistic effects. openbiotechnologyjournal.com For instance, the combination of ultrasonic and electrochemical processes can enhance the performance of the electrode by preventing passivation. nih.gov
These coupled systems offer a more robust and efficient approach to the remediation of water contaminated with persistent organic pollutants. mdpi.com
Physical-Chemical Treatment Methods
In addition to advanced oxidation processes, several physical-chemical treatment methods can be employed for the remediation of environments contaminated with this compound and other phthalates. nih.gov These methods primarily focus on the transfer of the pollutant from one phase to another, rather than its complete destruction.
One of the most common physical-chemical treatment methods is adsorption . nih.gov This process involves the accumulation of the pollutant molecules (adsorbate) onto the surface of a solid material (adsorbent). nih.gov The effectiveness of adsorption depends on the properties of both the phthalate, such as its hydrophobicity, and the adsorbent, including its surface area, porosity, and surface chemistry. nih.gov
Various materials have been investigated for their potential as adsorbents for phthalates, including:
Activated carbon
Biochar
Ion exchange resins
The adsorption process is influenced by several factors such as pH, temperature, and the presence of other organic compounds in the water matrix. nih.gov
Adsorption Technologies (e.g., Activated Carbon, Biochar)
Adsorption is a widely utilized and effective technique for the removal of organic pollutants like phthalates from aqueous environments. nih.gov The process involves the mass transfer of solute molecules from the liquid phase to the surface of a solid adsorbent, driven by liquid-solid intermolecular forces of attraction. nih.gov Key factors influencing the adsorption of phthalates include the properties of the adsorbent (e.g., surface area, porosity), the chemical characteristics of the phthalate (e.g., hydrophobicity, alkyl chain length), and environmental conditions (e.g., pH, temperature, presence of other organic matter). nih.govresearchgate.net
Activated Carbon (AC)
Activated carbon is a highly effective and commonly used adsorbent for the removal of a broad range of organic compounds, including phthalates, from water and wastewater. chemviron.eumdpi.com Its large surface area and porous structure provide ample sites for the adsorption of organic molecules. nih.gov The effectiveness of AC in removing phthalates is influenced by the molecule's properties; for instance, adsorbability generally increases with molecular weight. chemviron.eu
Research has shown that the adsorption capacity of activated carbon for phthalates can be significant. For example, commercial peat-based activated carbon has demonstrated a high adsorption capacity for diethyl phthalate (DEP) in water. mdpi.com Similarly, activated carbon derived from Albizia julibrissin pods has shown a very high adsorption capacity for dibutyl phthalate (DBP) due to multiple interaction mechanisms, including electrostatic interactions, dipole-dipole forces, and hydrogen bonding. mdpi.com The removal of phthalates by activated carbon can also be enhanced by modifying the carbon surface. Impregnating activated carbon with copper or tetrabutylammonium (B224687) (TBA) has been shown to significantly increase its capacity for phthalate removal. researchgate.net
The presence of other substances, such as ethanol (B145695) in alcoholic beverages, can significantly impact the adsorption of phthalates onto activated carbon. Studies have shown that increasing ethanol content can decrease the adsorption capacity of activated carbon for DBP. mdpi.com
Biochar
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective alternative to activated carbon for the adsorption of organic contaminants. mdpi.com Like activated carbon, the adsorption performance of biochar is dependent on the feedstock and pyrolysis conditions. mdpi.com Amending contaminated soils with biochar has been shown to reduce the mobility and bioaccumulation of organic compounds, including phthalates. d-nb.info
The adsorption mechanism of phthalates onto both activated carbon and biochar is often driven by hydrophobic interactions and π-π electron-donor-acceptor interactions between the aromatic rings of the phthalate and the carbonaceous surface. nih.gov
Table 1: Adsorption Capacities of Different Adsorbents for Various Phthalates
| Adsorbent | Phthalate | Adsorption Capacity (mg/g) | Reference |
| Commercial Peat-Based Activated Carbon | Diethyl Phthalate (DEP) | 858 | mdpi.com |
| Albizia julibrissin Pods Activated Carbon | Dibutyl Phthalate (DBP) | 977 | mdpi.com |
| Chitosan | Dibutyl Phthalate (DBP) | 0.022 | iwaponline.com |
| Chitosan | Di(2-ethylhexyl) Phthalate (DEHP) | 0.01 | iwaponline.com |
| Chitosan | Dimethyl Phthalate (DMP) | 0.009 | iwaponline.com |
| Beached Seaweed | Di(2-ethylhexyl) Phthalate (DEHP) | 5.68 | iwaponline.com |
| Sargassum siliquastrum | Di(2-ethylhexyl) Phthalate (DEHP) | 6.54 | iwaponline.com |
| PEEK/PVA/ZnONPs | Benzyl Butyl Phthalate (BBP) | 34.24 | ut.ac.ir |
Membrane Filtration and Reverse Osmosis
Membrane-based separation processes are increasingly recognized as effective technologies for removing a wide array of contaminants from water, including phthalates. researchgate.netnih.gov These pressure-driven processes, such as ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), utilize semi-permeable membranes to separate contaminants based on size and other properties. nih.gov
Reverse Osmosis (RO)
Reverse osmosis is considered one of the most effective membrane processes for removing dissolved inorganic and small organic molecules, including phthalates. nih.govangelwater.com By applying pressure, water is forced through a dense membrane with very small pores (typically <1 nm), which retains the larger phthalate molecules. nih.govnih.gov RO systems that are NSF/ANSI 58 certified are recommended for the effective removal of phthalates from drinking water. angelwater.com
Nanofiltration (NF)
Nanofiltration operates at lower pressures than RO and has slightly larger pores (1-10 nm). nih.govnih.gov It is effective in removing divalent salts and small organic molecules like phthalates. nih.gov Studies have demonstrated high rejection rates of various phthalates by NF membranes. For instance, one study found that an NF membrane (NF-DS5DK) achieved a removal rate of nearly 99.9% for diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP). researchgate.net Another study showed that the NF3 membrane yielded the best rejection for both DBP (92.5–98.8%) and butyl benzyl phthalate (BBP) (88.7–91.7%). nih.gov
Ultrafiltration (UF)
Ultrafiltration membranes have larger pores than NF and RO membranes and are generally less effective at removing small molecules like phthalates on their own. nih.gov However, some studies have shown that UF membranes can still achieve relatively high removal rates for certain phthalates. researchgate.net The development of novel membranes, such as molecularly imprinted ultrafiltration membranes (MIUM), has shown promise for the selective and energy-efficient removal of specific phthalates like DBP. researchgate.net
The removal efficiency of membrane processes is influenced by the properties of the phthalate (e.g., molecular weight, hydrophobicity) and the characteristics of the membrane (e.g., pore size, surface charge, hydrophilicity). iwaponline.comnih.gov
Table 2: Removal Efficiency of Different Membrane Technologies for Phthalates
| Membrane Technology | Membrane Type | Phthalate(s) | Removal Efficiency (%) | Reference |
| Reverse Osmosis | RO-DS3SE | DEP, DBP, DEHP | 97.6 to ~99.9 | researchgate.net |
| Nanofiltration | NF-DS5DK | DEP, DBP, DEHP | ~99.9 | researchgate.netresearchgate.net |
| Ultrafiltration | UF-DSGM | DEP, DBP, DEHP | High, but less than RO/NF | researchgate.netresearchgate.net |
| Nanofiltration | NF3 | Dibutyl Phthalate (DBP) | 92.5 - 98.8 | nih.gov |
| Nanofiltration | NF3 | Butyl Benzyl Phthalate (BBP) | 88.7 - 91.7 | nih.gov |
| Molecularly Imprinted Ultrafiltration | MIUM | Dibutyl Phthalate (DBP) | 92.87 | researchgate.net |
Coagulation and Flocculation Techniques
Coagulation and flocculation are conventional water treatment processes used to remove suspended particles, colloids, and some dissolved organic matter. e3s-conferences.orgnih.gov The process involves the addition of a coagulant, such as aluminum sulfate (B86663) (Al₂(SO₄)₃) or ferric chloride (FeCl₃), to destabilize suspended particles, causing them to aggregate into larger flocs that can be removed by sedimentation and/or filtration. e3s-conferences.orgmdpi.com
The effectiveness of coagulation-flocculation for removing phthalates depends heavily on the hydrophobicity of the specific phthalate, as indicated by its octanol-water partition coefficient (Kow). e3s-conferences.org Hydrophobic contaminants with a high log Kow value (greater than 4) are more likely to be associated with particulate matter and can be removed more effectively through this process. e3s-conferences.org
For instance, studies have shown that di(2-ethylhexyl) phthalate (DEHP), which has a high log Kow, can be significantly removed by lamellar clarification, a process involving coagulation and flocculation. witpress.com One study reported a 68.8% removal of DEHP using this method. witpress.com In contrast, more hydrophilic phthalates like diethyl phthalate (DEP), with a lower log Kow, are only slightly removed by coagulation-flocculation alone. witpress.com
The efficiency of phthalate removal by coagulation is also influenced by the type of coagulant, its dosage, and the pH of the water. e3s-conferences.org Research on landfill leachate has shown that the removal of PAEs can vary significantly depending on the age of the leachate and the treatment conditions, with removal rates of less than 30% for fresh leachate and up to 70% for treated leachate under specific conditions. e3s-conferences.org
Table 3: Removal Efficiencies of Coagulation-Flocculation for Different Phthalates
| Phthalate | Coagulant/Process | Removal Efficiency (%) | Reference |
| Di(2-ethylhexyl) Phthalate (DEHP) | Lamellar Clarification | 68.8 | witpress.com |
| Butyl Benzyl Phthalate (BBP) | Lamellar Clarification | 61.5 | witpress.com |
| Diethyl Phthalate (DEP) | Lamellar Clarification | 13.8 | witpress.com |
| Phthalic Acid Esters (PAEs) | Ferric Chloride (in treated leachate) | 70 | e3s-conferences.org |
| Phthalic Acid Esters (PAEs) | Coagulation-Flocculation (in fresh landfill leachate) | < 30 | e3s-conferences.org |
Conclusions and Future Research Directions
Current Understanding of Benzyl (B1604629) Isooctyl Phthalate (B1215562) Environmental Dynamics
Benzyl isooctyl phthalate (BIOP) is categorized as a medium-chain phthalate ester. canada.ca Like other compounds in this group, it does not occur naturally in the environment. canada.ca The environmental dynamics of BIOP are largely inferred from the general behavior of medium-chain phthalates, as specific data for this compound is limited.
When released into the environment, these substances are detected in various media, including air, water, sediment, and soil. canada.ca Due to their hydrophobic nature and molecular size, medium-chain phthalates released to water are expected to partition significantly to sediments. canada.ca They possess a limited tendency for volatilization from water and can adsorb to soil particles. canada.ca
The primary degradation pathway for these phthalates in the environment is biodegradation, which is relatively rapid under aerobic conditions. canada.carsc.org However, the rate of biodegradation can be significantly slower at very low environmental concentrations. canada.ca In contrast, abiotic degradation processes such as hydrolysis and photodecomposition are generally slow for phthalates and are not considered significant removal routes from the environment. canada.carsc.org Despite the slow abiotic degradation, medium-chain phthalates like BIOP are not expected to persist indefinitely in the environment due to the efficacy of microbial degradation. canada.ca
Table 1: General Environmental Behavior of Medium-Chain Phthalates (including BIOP)
| Environmental Compartment | Expected Behavior | Governing Properties | Primary Fate Process |
|---|---|---|---|
| Water | Partitions to sediment; low volatilization. canada.ca | Hydrophobicity, low water solubility. canada.ca | Biodegradation, Adsorption to suspended particles. canada.canih.gov |
| Soil | Adsorbs to soil particulates. canada.ca | Hydrophobicity. canada.ca | Biodegradation. nih.gov |
| Sediment | Accumulates due to partitioning from water. canada.ca | High Log Kow, hydrophobicity. canada.cafrontiersin.org | Biodegradation (often slower than in water/soil). nih.gov |
| Air | Subject to atmospheric transport and deposition. nih.govecetoc.org | Low vapor pressure, can adsorb to particulate matter. frontiersin.orguml.edu | Photooxidation, "wash-out" via precipitation. ecetoc.orginchem.org |
Research Gaps in Environmental Fate and Transformation of this compound
The most significant research gap is the scarcity of studies focused specifically on this compound. While general behaviors can be inferred from its class, specific data is crucial for accurate environmental risk assessment.
Key research gaps include:
Specific Degradation Rates: There is a lack of data on the specific half-life of BIOP in various environmental compartments (soil, water, sediment) and under different conditions (aerobic vs. anaerobic, varying temperatures, different microbial consortia).
Transformation Products: The specific metabolites and transformation products resulting from the biotic and abiotic degradation of BIOP have not been identified. Understanding these products is essential, as they may have their own toxicological profiles.
Partitioning Coefficients: Experimentally determined soil-water partition coefficients (Kd) and organic carbon-water (B12546825) partition coefficients (Koc) for BIOP are needed to improve models of its environmental transport and fate.
Bioaccumulation Potential: While medium-chain phthalates are generally considered to have some bioaccumulation potential, specific Bioconcentration Factors (BCFs) for BIOP in relevant aquatic and terrestrial organisms are unknown. canada.ca
Environmental Concentrations: Monitoring data on the actual measured concentrations of BIOP in different environmental matrices is sparse. canada.ca This hinders exposure assessment and the validation of fate models.
Future Perspectives in Analytical Method Development and Monitoring Technologies
The detection and quantification of phthalates in complex environmental matrices require sophisticated analytical techniques. Future advancements will likely focus on improving the speed, sensitivity, and on-site applicability of these methods for compounds like BIOP.
Current laboratory-based methods for phthalate analysis, which are applicable to BIOP, primarily include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). miami.edunih.gov These methods offer high sensitivity and selectivity but often require extensive sample pretreatment and are not suitable for rapid field analysis. miami.edu
Future perspectives in this area include:
Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) can aid in the identification of unknown transformation products of BIOP in environmental samples. jst.go.jp Tandem mass spectrometry (MS/MS) improves selectivity and lowers detection limits. acs.orgnih.gov
On-Site Monitoring Technologies: There is a pressing need for portable and rapid monitoring technologies. miami.edu The development of electrochemical biosensors and aptamer-based sensors offers a promising avenue. miami.edunih.gov These sensors can be designed for high selectivity and integrated into portable platforms, allowing for direct analysis in the field and reducing issues with sample contamination. miami.edu
Improved Extraction Techniques: Innovations in sample preparation, such as the use of magnetic ionic liquids for direct extraction or advanced solid-phase microextraction (SPME) materials, can simplify procedures, reduce solvent use, and improve analyte recovery from complex matrices like soil and sediment. miami.edunih.gov
Table 2: Overview of Analytical Technologies for Phthalate Analysis
| Technology | Description | Advantages | Limitations | Future Direction |
|---|---|---|---|---|
| GC-MS | Gas Chromatography-Mass Spectrometry. A benchmark technique for volatile and semi-volatile organic compounds. nih.gov | High resolution, established libraries for identification. jst.go.jpnih.gov | Requires derivatization for some compounds, extensive sample prep. miami.edu | Coupling with advanced MS (e.g., GC-MS/MS) for higher sensitivity. nih.gov |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Ideal for less volatile, more polar compounds. acs.org | High sensitivity and selectivity, suitable for analyzing metabolites directly. nih.govacs.org | Matrix effects can suppress ion signals. acs.org | Development of more robust methods to overcome matrix interference. mdpi.com |
| Electrochemical Biosensors | Sensors using biological recognition elements (e.g., enzymes, peptides) coupled to an electrochemical transducer. miami.edunih.gov | Portability, rapid analysis, low cost, potential for plastic-free analysis. miami.edu | Still in development, potential for interference from other compounds. nih.gov | Designing highly specific peptide binders using AI and machine learning. miami.edu |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Benzyl Isooctyl Phthalate in environmental or biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC/MS) is the gold standard for phthalate analysis. Calibrate using certified reference standards (e.g., phthalate mixtures as in ), with internal standards like deuterated analogs to correct for matrix effects. Optimize column selection (e.g., DB-5MS) and use splitless injection to enhance sensitivity for low-concentration samples . Validate methods per EPA guidelines, including recovery tests and limit of quantification (LOQ) determination .
Q. How should researchers prepare and store standard solutions of this compound to ensure data reproducibility?
- Protocol : Dissolve high-purity this compound (>98% purity, verified via GC/FID) in non-polar solvents (e.g., hexane) to minimize hydrolysis. Store solutions in amber glass vials at –20°C to prevent degradation. Perform periodic checks for stability using tandem mass spectrometry (LC-MS/MS) . Include batch-specific certificates of analysis (CoA) from suppliers to trace purity .
Q. What experimental controls are critical when assessing acute toxicity of this compound in cell cultures?
- Design : Use solvent controls (e.g., dimethyl sulfoxide, DMSO) at concentrations matching treatment groups to isolate solvent effects. Include positive controls (e.g., DEHP or BBP) for comparative toxicity benchmarking. Normalize cell viability assays (e.g., MTT) to untreated cultures and validate with live/dead staining . Document exposure duration and metabolite profiling to account for esterase-mediated hydrolysis .
Advanced Research Questions
Q. How can conflicting data between in vitro and in vivo developmental toxicity studies of this compound be reconciled?
- Analysis Framework :
Dose Equivalence : Compare in vitro effective concentrations (EC50) to in vivo pharmacokinetic data (e.g., plasma Cmax) using physiologically based kinetic (PBK) modeling .
Metabolic Differences : Characterize species-specific metabolism (e.g., hepatic CYP450 activity) via liver microsome assays. For example, rodent models may hydrolyze phthalates faster than human hepatocytes .
Endpoint Sensitivity : Evaluate whether in vitro endpoints (e.g., oxidative stress markers) align with in vivo outcomes (e.g., testicular atrophy) using systematic review tools like SYRCLE’s risk-of-bias checklist .
Q. What advanced statistical approaches are suitable for cumulative risk assessment of this compound alongside other phthalates?
- Methodology :
- Benchmark Dose (BMD) Modeling : Use EPA’s cross-phthalate meta-analysis framework to derive BMDs for shared endpoints (e.g., fetal testosterone suppression). Apply Bayesian hierarchical models to account for inter-study variability .
- Hazard Index (HI) Calculation : Sum hazard quotients (HQ) for this compound and co-occurring phthalates (e.g., DEHP, DBP), weighted by their relative potency factors (RPFs) .
- Probabilistic Exposure Modeling : Integrate Monte Carlo simulations to estimate population-level risks from multi-route exposures (dermal, inhalation, dietary) .
Q. How can researchers design studies to investigate the endocrine-disrupting mechanisms of this compound at sub-cytotoxic concentrations?
- Experimental Strategy :
- Transcriptomics : Perform RNA-seq on hormone-sensitive cell lines (e.g., TM3 Leydig cells) exposed to 0.1–10 µM this compound. Focus on steroidogenic genes (e.g., Star, Cyp11a1) and nuclear receptors (e.g., PPARγ) .
- Epigenetic Profiling : Use bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modification changes at promoter regions of target genes .
- In Silico Docking : Predict binding affinity of this compound metabolites (e.g., mono-isooctyl phthalate) to androgen receptor (AR) using molecular dynamics simulations .
Data Contradiction and Reproducibility
Q. What steps should be taken when reproducibility issues arise in ecotoxicity studies of this compound?
- Troubleshooting Protocol :
Source Verification : Confirm chemical identity via NMR or high-resolution MS, as impurities (e.g., di-isodecyl phthalate) may skew results .
Environmental Controls : Monitor water hardness/pH in aquatic toxicity tests, as phthalate solubility varies with ionic strength .
Inter-laboratory Validation : Share raw data (e.g., survival rates, biomarker levels) via platforms like EPA’s CompTox Chemicals Dashboard to identify protocol discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
